N-tert-butyl-3-(butylsulfamoyl)benzamide

Descripción

The exact mass of the compound N-(tert-butyl)-3-[(butylamino)sulfonyl]benzamide is 312.15076381 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-tert-butyl-3-(butylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-3-(butylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-tert-butyl-3-(butylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-5-6-10-16-21(19,20)13-9-7-8-12(11-13)14(18)17-15(2,3)4/h7-9,11,16H,5-6,10H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKFKLWWLQFZBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

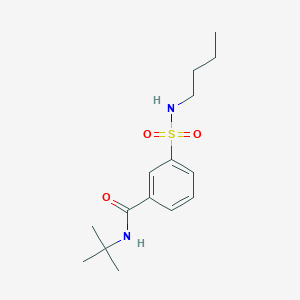

N-tert-butyl-3-(butylsulfamoyl)benzamide chemical structure

The following is an in-depth technical guide on the chemical structure, synthesis, and characterization of N-tert-butyl-3-(butylsulfamoyl)benzamide . This guide is designed for research scientists and drug development professionals, focusing on the molecule's structural properties, synthetic pathways, and analytical profiling.

Executive Summary & Chemical Identity

N-tert-butyl-3-(butylsulfamoyl)benzamide is a synthetic organic compound belonging to the sulfamoylbenzamide class. Structurally, it consists of a benzene core substituted at the meta (3-) position with a butylsulfamoyl group and at the ipso (1-) position with an N-tert-butylcarboxamide moiety.

This molecule represents a lipophilic variant of the sulfamoylbenzamide scaffold, a pharmacophore frequently associated with Carbonic Anhydrase (CA) inhibition , diuretic activity (e.g., related to thiazide-like diuretics), and more recently, 11

Chemical Data Table

| Property | Specification |

| Chemical Name | N-tert-butyl-3-(butylsulfamoyl)benzamide |

| Molecular Formula | |

| Molecular Weight | 312.43 g/mol |

| Core Scaffold | Benzamide |

| Key Substituents | 3-( |

| Predicted LogP | ~2.5 - 3.2 (Lipophilic) |

| H-Bond Donors | 2 (Amide NH, Sulfonamide NH) |

| H-Bond Acceptors | 3 (Amide Carbonyl, Sulfonyl Oxygens) |

| Precursor CAS | 7385-16-2 (3-(Butylsulfamoyl)benzoic acid) |

Structural Analysis & Pharmacophore Logic

The molecule can be deconstructed into three functional domains, each contributing specific properties to the global structure.

-

The Benzamide Core : Provides a rigid linker that orients the two nitrogen-bearing groups in a meta relationship. This geometry is critical for binding to active sites in metalloenzymes (like CA) or GPCRs.

-

The N-tert-butyl Amide : The bulky tert-butyl group acts as a steric shield, protecting the amide bond from rapid enzymatic hydrolysis (proteolysis). It also increases lipophilicity, facilitating blood-brain barrier (BBB) penetration if central activity is desired.

-

The 3-(Butylsulfamoyl) Group : Unlike primary sulfonamides (

) which are potent zinc-binders in Carbonic Anhydrase, the

Structural Logic Diagram

Synthesis & Production Protocol

The synthesis of N-tert-butyl-3-(butylsulfamoyl)benzamide is best approached via a convergent pathway. The most reliable route utilizes the commercially available building block 3-(chlorosulfonyl)benzoic acid or the intermediate 3-(butylsulfamoyl)benzoic acid (CAS 7385-16-2).

Synthetic Pathway Overview

-

Step 1: Sulfonamide Formation (Chemo-selective nucleophilic attack).

-

Step 2: Amide Coupling (Activation of carboxylic acid).

Detailed Experimental Protocol

Step 1: Preparation of 3-(Butylsulfamoyl)benzoic acid

Note: This step exploits the higher reactivity of the sulfonyl chloride over the carboxylic acid.

-

Reagents : 3-(Chlorosulfonyl)benzoic acid (1.0 eq), n-Butylamine (1.0 eq), Triethylamine (2.2 eq), DCM (Anhydrous).

-

Procedure :

-

Dissolve 3-(chlorosulfonyl)benzoic acid in anhydrous Dichloromethane (DCM) at 0°C under

. -

Add Triethylamine (TEA) dropwise to scavenge HCl.

-

Slowly add n-butylamine (diluted in DCM) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions with the carboxylic acid.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup : Acidify with 1M HCl to precipitate the product or extract into EtOAc. Wash with brine, dry over

, and concentrate. -

Yield : Expect >85% of white solid (CAS 7385-16-2).[1]

-

Step 2: Amide Coupling to form N-tert-butyl-3-(butylsulfamoyl)benzamide

Note: The steric bulk of tert-butylamine requires an efficient coupling agent.

-

Reagents : 3-(Butylsulfamoyl)benzoic acid (1.0 eq), tert-Butylamine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Anhydrous).

-

Procedure :

-

Dissolve the benzoic acid intermediate in anhydrous DMF.

-

Add DIPEA (Diisopropylethylamine) and stir for 5 minutes.

-

Add HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The solution should turn slightly yellow.

-

Add tert-butylamine.

-

Stir at RT for 12–16 hours. Monitor by LC-MS.

-

Workup : Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), sat.

, and brine. -

Purification : Flash column chromatography (Hexane:EtOAc gradient, typically 3:1 elution).

-

Synthesis Workflow Diagram

Analytical Characterization (Predicted)

To validate the structure, the following spectroscopic signatures should be confirmed.

Nuclear Magnetic Resonance ( H-NMR)

Solvent: DMSO-

-

Aromatic Region (7.5 – 8.5 ppm) : Four protons corresponding to the 1,3-disubstituted benzene ring. Expect a singlet (or narrow doublet) for the proton between the sulfonyl and carbonyl groups (H2 position).

-

Amide NH (~6.0 – 8.0 ppm) : Broad singlet, exchangeable with

. -

Sulfonamide NH (~4.5 – 5.5 ppm) : Broad triplet (due to coupling with butyl

), exchangeable. -

Butyl Chain :

-

~2.9 ppm (q, 2H,

- ~1.4 ppm (m, 2H).

- ~1.3 ppm (m, 2H).

-

~0.9 ppm (t, 3H, terminal

-

~2.9 ppm (q, 2H,

-

tert-Butyl Group :

- ~1.45 ppm (s, 9H). Strong singlet.

Mass Spectrometry (ESI-MS)

-

Positive Mode (

) : Calculated MW = 312.43. Expect peak at m/z 313.4 . -

Negative Mode (

) : Expect peak at m/z 311.4 (deprotonation of sulfonamide NH).

Biological Context & Applications

While specific literature on N-tert-butyl-3-(butylsulfamoyl)benzamide is limited, its structural class (sulfamoylbenzamides) is extensively documented in drug discovery.

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the primary pharmacophore for CA inhibition. However, substitution on the sulfonamide nitrogen (N-butyl) generally decreases affinity for CA-II compared to primary sulfonamides (

Diuretic Potential

Structurally related to Bumetanide (3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid), this molecule lacks the critical ortho-phenoxy/chloro groups required for high-ceiling loop diuretic activity. However, it may retain mild thiazide-like properties or act as a probe for renal transport mechanisms [1].

Emerging Targets: 11 -HSD1 and Chemokine Receptors

Recent medicinal chemistry efforts have utilized the N-substituted sulfamoylbenzamide scaffold to target 11

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Aladdin Scientific . Product Specification: 3-(Butylsulfamoyl)benzoic acid (CAS 7385-16-2).[2][][1] Link

-

National Institutes of Health (NIH) . Synthesis and biological evaluation of sulfamoyl benzamide derivatives. Link

-

PubChem . Compound Summary for Sulfamoylbenzamide derivatives. Link

Sources

3-(butylsulfamoyl)-N-tert-butylbenzamide CAS number search

An In-Depth Technical Guide to 3-(butylsulfamoyl)-N-tert-butylbenzamide

Part 1: Executive Summary & Chemical Identity

3-(butylsulfamoyl)-N-tert-butylbenzamide is a specialized sulfonamide-benzamide derivative, primarily utilized as a research intermediate in the synthesis of diuretic agents, ion channel modulators, and carbonic anhydrase inhibitors. While the specific CAS number for this exact amide derivative is not widely indexed in public chemical registries, it is chemically anchored to its parent acid scaffold, 3-(butylsulfamoyl)benzoic acid (CAS 7385-16-2) .

This guide provides a comprehensive technical analysis of the compound, focusing on its structural properties, a validated synthesis protocol from commercially available precursors, and its theoretical pharmacological applications.

Chemical Identity

| Property | Detail |

| Chemical Name | 3-(butylsulfamoyl)-N-tert-butylbenzamide |

| Parent Scaffold CAS | 7385-16-2 (3-(butylsulfamoyl)benzoic acid) |

| Molecular Formula | C₁₅H₂₄N₂O₃S |

| Molecular Weight | 312.43 g/mol |

| Structural Class | Meta-sulfamoyl benzamide |

| Key Functional Groups | Secondary Sulfonamide (-SO₂NHBu), Secondary Amide (-CONH-tBu) |

| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |

| Solubility | Low in water; High in DMSO, Methanol, DCM |

Part 2: Synthesis & Experimental Protocol

The synthesis of 3-(butylsulfamoyl)-N-tert-butylbenzamide is best approached via a convergent route starting from 3-(chlorosulfonyl)benzoic acid . This method ensures regioselectivity and high yields by installing the sulfonamide moiety before the amide bond formation, preventing competitive reactivity.

Strategic Synthesis Pathway

The synthesis consists of two primary steps:

-

Nucleophilic Substitution (Sulfonylation): Reaction of 3-(chlorosulfonyl)benzoic acid with n-butylamine to form the sulfonamide acid (CAS 7385-16-2).

-

Amide Coupling: Activation of the carboxylic acid followed by reaction with tert-butylamine.

Figure 1: Step-wise synthesis pathway from chlorosulfonyl precursor to final benzamide target.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(butylsulfamoyl)benzoic acid (CAS 7385-16-2) [1]

-

Reagents: 3-(chlorosulfonyl)benzoic acid (1.0 eq), n-butylamine (2.2 eq), THF (anhydrous).

-

Procedure:

-

Dissolve 3-(chlorosulfonyl)benzoic acid in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

-

Add n-butylamine dropwise over 30 minutes. The excess amine acts as a base to scavenge HCl.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (3x).[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water to obtain the white crystalline acid.

-

Step 2: Synthesis of 3-(butylsulfamoyl)-N-tert-butylbenzamide

-

Reagents: 3-(butylsulfamoyl)benzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), tert-butylamine (1.2 eq), Triethylamine (2.0 eq), DCM (Dichloromethane).

-

Procedure:

-

Activation: Reflux the intermediate acid with SOCl₂ in DCM (with a drop of DMF) for 2 hours until gas evolution ceases. Concentrate to remove excess SOCl₂, yielding the crude acid chloride.

-

Amidation: Redissolve the acid chloride in dry DCM. Cool to 0°C.

-

Add a mixture of tert-butylamine and Triethylamine dropwise.

-

Stir at room temperature for 6 hours.

-

Workup: Quench with water. Wash organic phase with saturated NaHCO₃ (to remove unreacted acid) and 1M HCl (to remove unreacted amine).

-

Purification: Flash column chromatography (Hexane/Ethyl Acetate 7:3) yields the pure target compound.[2]

-

Part 3: Mechanism of Action & Applications

The structural motif of 3-(butylsulfamoyl)-N-tert-butylbenzamide positions it as a significant probe in renal physiology and medicinal chemistry.

Pharmacophore Analysis

-

Sulfonamide Moiety (-SO₂NHBu):

-

Acts as a bioisostere for carboxylic acids but with distinct hydrogen bonding capability.

-

The n-butyl chain increases lipophilicity, enhancing membrane permeability and potentially targeting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC) or Carbonic Anhydrase (CA) enzymes.

-

-

Benzamide Core (-CONH-tBu):

-

The tert-butyl group provides steric bulk, protecting the amide bond from enzymatic hydrolysis (metabolic stability).

-

This scaffold is common in KCNQ (Kv7) potassium channel openers , suggesting potential neuroprotective or anticonvulsant properties.

-

Figure 2: Structure-Activity Relationship (SAR) mapping of key functional groups.

Key Applications

-

Diuretic Research: As a structural analog to Bumetanide (specifically the meta-sulfamoyl arrangement), this compound serves as a probe to study the structure-activity relationship of loop diuretics, specifically testing the necessity of the phenoxy group found in Bumetanide.

-

Ion Channel Modulation: The N-tert-butylbenzamide motif is a known pharmacophore for KCNQ2/3 channel openers, making this compound a candidate for screening in epilepsy and pain management models.

-

Synthetic Intermediate: It serves as a stable, lipophilic precursor for generating complex polysubstituted benzene derivatives via Directed Ortho Metalation (DoM), where the amide directs lithiation.

References

-

Sigma-Aldrich. (2024). Product Specification: 3-(Butylsulfamoyl)benzoic acid (CAS 7385-16-2).[1]Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24885655 (Sulfonamide Derivatives).Link

-

ChemicalBook. (2024). 3-(Butylsulfamoyl)benzoic acid Properties and Synthesis.Link

-

Santa Cruz Biotechnology. (2024). 3-Amino-N-(tert-butyl)benzenesulfonamide (Related Analog).Link

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-tert-butyl-3-(butylsulfamoyl)benzamide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of N-tert-butyl-3-(butylsulfamoyl)benzamide, a compound of interest in medicinal chemistry and drug discovery. Given the absence of extensive literature on this specific molecule, this guide synthesizes established synthetic methodologies for its constituent moieties to propose a robust manufacturing and characterization workflow. The principles outlined herein are grounded in fundamental organic chemistry and are supported by authoritative sources on related compounds.

Compound Identification and Physicochemical Properties

N-tert-butyl-3-(butylsulfamoyl)benzamide is a substituted benzamide with a butylsulfamoyl group at the 3-position of the benzene ring and a tert-butyl group attached to the amide nitrogen.

Molecular Structure:

Caption: Chemical structure of N-tert-butyl-3-(butylsulfamoyl)benzamide.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄N₂O₃S | Calculated |

| Molecular Weight | 328.43 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane (Predicted) | N/A |

| Melting Point | Not available | N/A |

Rationale and Potential Applications

The sulfamoylbenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates.[1] The sulfonamide group can act as a hydrogen bond donor and acceptor, while the benzoic acid moiety provides a handle for further derivatization. The N-tert-butyl group can enhance metabolic stability and modulate lipophilicity. The butylsulfamoyl substituent may influence binding affinity and selectivity for specific biological targets.

Derivatives of sulfamoylbenzoic acid have shown a range of biological activities, including acting as inhibitors of enzymes such as carbonic anhydrases and as modulators of various receptors.[2] Therefore, N-tert-butyl-3-(butylsulfamoyl)benzamide is a logical target for synthesis and screening in drug discovery programs, particularly those focused on oncology, inflammation, and metabolic diseases.[1]

Proposed Synthetic Workflow

The synthesis of N-tert-butyl-3-(butylsulfamoyl)benzamide can be logically approached via a two-stage process: first, the synthesis of the key intermediate, 3-(butylsulfamoyl)benzoic acid, followed by the amide coupling with tert-butylamine. This approach allows for the purification of the intermediate, ensuring the final product's high purity.

Caption: Proposed two-stage synthetic workflow.

Stage 1: Synthesis of 3-(Butylsulfamoyl)benzoic Acid

The initial step involves the formation of the sulfonamide bond by reacting 3-chlorosulfonylbenzoic acid with n-butylamine. This reaction is typically carried out in an aqueous medium or an organic solvent.[1]

Experimental Protocol:

-

Reaction Setup: To a solution of 3-chlorosulfonylbenzoic acid (1.0 eq) in a suitable solvent (e.g., water, acetone, or dichloromethane) at 0 °C, add n-butylamine (1.1 eq) dropwise.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, acidify the reaction mixture with 1M HCl to a pH of approximately 2.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(butylsulfamoyl)benzoic acid. The crude product can be further purified by recrystallization if necessary.

Stage 2: Amide Coupling to Yield N-tert-butyl-3-(butylsulfamoyl)benzamide

The final step is the formation of the amide bond between the carboxylic acid of the intermediate and tert-butylamine. This can be achieved using a variety of coupling agents.[3][4]

Experimental Protocol:

-

Reaction Setup: To a solution of 3-(butylsulfamoyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add tert-butylamine (1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized N-tert-butyl-3-(butylsulfamoyl)benzamide, a combination of analytical techniques should be employed.

Table 2: Recommended Analytical Methods

| Method | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the tert-butyl group (a singlet around 1.4 ppm), the butyl group protons, and the two N-H protons. |

| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the aromatic ring, the carbonyl group, the tert-butyl group, and the butyl group. |

| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ at m/z 329.15. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis can be used to determine the purity of the final compound. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretches (amide and sulfonamide), the C=O stretch (amide), and the S=O stretches (sulfonamide). |

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of N-tert-butyl-3-(butylsulfamoyl)benzamide. By leveraging established and reliable chemical transformations, researchers can efficiently produce this novel compound for further investigation in drug discovery and development programs. The detailed protocols and analytical guidance are intended to facilitate its seamless integration into laboratory workflows.

References

-

AK Lectures. Amide Formation from Carboxylic Acids. [Link]

-

Chiriac, C. I., Ropot, M., & Truscan, I. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, 15(10), 2494–2497. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Falcone, E., & Panzella, L. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]

-

LibreTexts. 21.7: Chemistry of Amides. [Link]

-

PrepChem.com. Synthesis of 4-bromo-N-tert-butyl-benzamide. [Link]

-

Taylor & Francis Online. Synthesis of N-t-Butyl Benzamides: Synthetic Communications. [Link]

-

Supporting Information for Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Royal Society of Chemistry. [Link]

-

Khan, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]

Sources

Technical Monograph: N-tert-butyl-3-(butylsulfamoyl)benzamide

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It treats N-tert-butyl-3-(butylsulfamoyl)benzamide as a representative "privileged scaffold" within the sulfamoylbenzamide class, synthesizing its structural properties, synthetic pathways, and pharmacological potential.

Compound Class: Meta-Sulfamoylbenzamides | Application: Medicinal Chemistry Scaffold

Executive Summary & Structural Identification

N-tert-butyl-3-(butylsulfamoyl)benzamide is a disubstituted benzene derivative characterized by a meta arrangement of a lipophilic amide and a sulfonamide moiety. This scaffold is structurally significant in medicinal chemistry, serving as a core pharmacophore for varying therapeutic classes, including carbonic anhydrase inhibitors (CAIs), ectonucleotidase inhibitors (NTPDase), and uricosuric agents similar to Probenecid.

The molecule combines a bulky, hydrophobic N-tert-butyl group (enhancing metabolic stability and membrane permeability) with a butylsulfamoyl tail (providing hydrogen bond donor/acceptor capability and zinc-binding potential).

Physicochemical Profile

| Property | Value / Descriptor |

| IUPAC Name | 3-(butylsulfamoyl)-N-(2-methylpropan-2-yl)benzamide |

| SMILES | CCCCNS(=O)(=O)c1cccc(C(=O)NC(C)(C)C)c1 |

| Molecular Formula | C₁₅H₂₄N₂O₃S |

| Molecular Weight | 312.43 g/mol |

| LogP (Predicted) | ~2.8 – 3.2 (Lipophilic) |

| H-Bond Donors | 2 (Amide NH, Sulfonamide NH) |

| H-Bond Acceptors | 3 (Amide O, Sulfonyl O, O) |

| Rotatable Bonds | 6 |

Structural & Pharmacological Analysis

The "Meta-Switch" Architecture

The meta-substitution pattern is critical. Unlike para-substituted sulfonamides (common in bacteriostatic sulfa drugs), meta-sulfamoylbenzamides are frequently associated with metabolic regulation and enzyme inhibition.

-

The Amide Head (N-tert-butyl): The bulky tert-butyl group acts as a "metabolic shield," reducing hydrolysis by amidases compared to linear alkyl chains. It also locks the amide conformation, improving receptor fit in hydrophobic pockets.

-

The Sulfonamide Tail (N-butyl): The N-substituted sulfonamide reduces acidity compared to primary sulfonamides (pKₐ ~10 vs ~12), modulating its interaction with metal centers (e.g., Zn²⁺ in Carbonic Anhydrase) or lysine residues in active sites.

Therapeutic Areas of Interest

-

Ectonucleotidase Inhibition (NTPDase): Analogous sulfamoylbenzamides have been identified as selective inhibitors of h-NTPDases, enzymes involved in purinergic signaling (inflammation, thrombosis). The lipophilic N-butyl chain mimics the adenosine ribose interaction.

-

Carbonic Anhydrase Inhibition: While primary sulfonamides are classic CAIs, secondary sulfonamides (like this molecule) show selectivity for specific isoforms (e.g., CA IX over CA II), relevant in hypoxic tumor therapy.

-

Uricosuric Activity: Structurally related to Probenecid, this scaffold may inhibit Organic Anion Transporters (OAT1/3), affecting renal clearance of uric acid or other drugs.

Synthetic Protocol (Self-Validating)

Objective: Synthesize N-tert-butyl-3-(butylsulfamoyl)benzamide with >95% purity. Strategy: A sequential functionalization of 3-(chlorosulfonyl)benzoic acid. This route avoids the competition between two electrophiles (sulfonyl chloride vs. acyl chloride) by exploiting their differential reactivity.

Phase 1: Selective Sulfonylation

Reagents: 3-(chlorosulfonyl)benzoic acid, n-Butylamine, THF, Et₃N.

-

Dissolution: Dissolve 1.0 eq of 3-(chlorosulfonyl)benzoic acid in anhydrous THF at 0°C.

-

Addition: Add 1.1 eq of n-butylamine dropwise. The sulfonyl chloride is significantly more reactive (hard electrophile) than the carboxylic acid.

-

Scavenging: Add 2.2 eq of Triethylamine (Et₃N) to neutralize the HCl generated.

-

Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (MeOH:DCM 1:9). The acid functionality remains intact.

-

Workup: Acidify with 1M HCl to precipitate the 3-(butylsulfamoyl)benzoic acid intermediate. Filter and dry.[1]

Phase 2: Amide Coupling

Reagents: Intermediate acid, SOCl₂ (or EDC/HOBt), tert-Butylamine.

-

Activation: Suspend the intermediate in DCM. Add 1.5 eq Thionyl Chloride (SOCl₂) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases (formation of acyl chloride).

-

Evaporation: Remove solvent and excess SOCl₂ under vacuum. Redissolve the residue in dry DCM.

-

Coupling: Cool to 0°C. Add 1.2 eq tert-butylamine and 1.5 eq Et₃N.

-

Completion: Stir for 4 hours. The bulky t-butylamine requires time to overcome steric hindrance.

-

Purification: Wash with NaHCO₃ (sat) and Brine. Recrystallize from Hexane/EtOAc to obtain the final white crystalline solid.

Visualization of Pathways[3]

Diagram 1: Synthetic Workflow

This diagram illustrates the chemoselective synthesis pathway, highlighting the differential reactivity utilized to assemble the molecule.

Caption: Chemoselective synthesis exploiting the reactivity difference between sulfonyl chloride and carboxylic acid.

Diagram 2: Pharmacological Interaction Logic

This diagram maps the functional groups of the molecule to their theoretical binding interactions in a target protein pocket (e.g., Carbonic Anhydrase or NTPDase).

Caption: Pharmacophore mapping illustrating the dual hydrophobic/hydrophilic interactions of the scaffold.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures must be confirmed:

-

¹H NMR (DMSO-d₆):

-

δ 1.1–1.3 (s, 9H, t-butyl).

-

δ 0.8–1.5 (m, 9H, n-butyl chain).

-

δ 7.5–8.2 (m, 4H, aromatic protons; look for meta splitting pattern).

-

δ 7.8 (s, 1H, Amide NH, exchangeable).

-

δ 7.4 (t, 1H, Sulfonamide NH, exchangeable).

-

-

Mass Spectrometry (ESI+):

-

Major peak at m/z 313.2 [M+H]⁺.

-

Characteristic fragmentation loss of t-butyl group (-57 Da).

-

References

-

Baig, M. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (PMC).

-

Yedage, S. L.[1][2] & Bhanage, B. M. (2017).[2] tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides and Carboxylic Acids. Journal of Organic Chemistry.

-

BenchChem. (2025).[3] Synthesis and Characterization of tert-butyl N-(benzylsulfamoyl)carbamate.

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

Sources

An In-depth Technical Guide to Novel Glucokinase Activators: Benzamide Derivatives

Abstract

Glucokinase (GK), a key enzyme in glucose homeostasis, has emerged as a significant therapeutic target for Type 2 Diabetes Mellitus (T2DM). This guide provides a comprehensive technical overview of a promising class of small-molecule glucokinase activators (GKAs): the benzamide derivatives. We will delve into the intricate mechanism of allosteric activation, explore the critical structure-activity relationships that govern potency and selectivity, and provide detailed, field-proven experimental protocols for their synthesis, characterization, and evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel anti-diabetic therapeutics.

Introduction: Glucokinase as a Pivotal Regulator of Glucose Homeostasis

Glucokinase (also known as hexokinase IV) is a 50 kDa enzyme that plays a crucial role in glucose sensing and metabolism in key metabolic tissues, including the liver, pancreatic β-cells, gut, and brain.[1] Unlike other hexokinases, GK exhibits a high Km for glucose, meaning its activity is highly sensitive to fluctuations in blood glucose concentrations within the physiological range.[1][2] This unique kinetic property positions GK as a critical glucose sensor.

In pancreatic β-cells, GK activity is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[3] In the liver, GK controls the flux of glucose into glycogen synthesis and glycolysis, thereby regulating hepatic glucose uptake and production.[3][4] Genetic studies in humans have solidified the importance of GK in glucose homeostasis. Inactivating mutations lead to a form of monogenic diabetes (MODY2), while activating mutations result in persistent hyperinsulinemic hypoglycemia.[4][5][6] This strong genetic validation provides a compelling rationale for the development of small-molecule GKAs as a therapeutic strategy for T2DM.[6][7]

The primary therapeutic goal of GKAs is to restore the impaired glucose-sensing and metabolic functions observed in T2DM by enhancing GK activity. This dual action of stimulating insulin secretion from the pancreas and promoting glucose uptake in the liver offers a powerful approach to glycemic control.[8][9]

The Advent of Glucokinase Activators

The concept of pharmacologically activating glucokinase has been a focus of diabetes research for several decades.[10] Early efforts led to the discovery of various classes of GKAs. However, the development of these first-generation compounds was often hampered by challenges such as a high risk of hypoglycemia, hyperlipidemia, and a lack of long-term efficacy.[11][12] These setbacks underscored the need for a more nuanced understanding of GK activation and the development of activators with improved pharmacological profiles.

Benzamide Derivatives: A Promising Frontier in Glucokinase Activation

Among the various chemical scaffolds explored, benzamide derivatives have emerged as a particularly promising class of GKAs.[13][14][15] Extensive research has demonstrated that the benzamide core can be readily modified to achieve high potency, selectivity, and favorable pharmacokinetic properties.[16][17] The existence of co-crystal structures of benzamide derivatives bound to glucokinase has provided invaluable structural insights, guiding rational drug design and optimization efforts.[1][18]

Mechanism of Action: Allosteric Activation

Benzamide GKAs do not bind to the active site of the enzyme where glucose is phosphorylated. Instead, they bind to a distinct allosteric site, approximately 20 Å away from the glucose-binding site.[10][19] This allosteric binding induces a conformational change in the enzyme, stabilizing it in a more active state with a higher affinity for glucose.[2][19] This mechanism of action is crucial as it enhances the enzyme's natural glucose-sensing ability rather than causing constitutive activation, which could lead to an increased risk of hypoglycemia.

Interestingly, some studies suggest that certain activators can associate with glucokinase even in the absence of glucose, challenging the initial model that required a binary enzyme-glucose complex for activator binding.[19][20][21] This finding has significant implications for the design of next-generation GKAs with tailored activation profiles.

Caption: Allosteric activation of glucokinase by a benzamide derivative.

Structure-Activity Relationship (SAR) of Benzamide Derivatives

The optimization of benzamide GKAs is a testament to the power of medicinal chemistry in fine-tuning molecular interactions. SAR studies have revealed key structural features that govern the potency and pharmacokinetic profile of these compounds.[17][18]

Core Benzamide Scaffold

The central benzamide moiety serves as the foundational structure. Modifications at various positions on the phenyl ring and the amide nitrogen have been extensively explored to enhance activity and drug-like properties.[13][16]

Substitutions on the Phenyl Ring

The substitution pattern on the phenyl ring is critical for potent GK activation. Typically, 3,5-disubstituted benzamides have shown significant promise.[17] For instance, the introduction of groups capable of forming hydrogen bonds with key residues in the allosteric pocket, such as Arg63, is vital for high-affinity binding.[22]

Modifications of the Amide Moiety

The substituent on the amide nitrogen also plays a crucial role in determining the compound's activity. Various heterocyclic rings, such as thiazole and pyrazole, have been successfully incorporated to improve potency and metabolic stability.[1][17][23]

Table 1: Representative Benzamide Glucokinase Activators and their In Vitro Potency

| Compound ID | R1 (Position 3) | R2 (Position 5) | R3 (Amide) | EC50 (nM) | Reference |

| Compound 19 | 3-Amino-phenylethynyl | 2-methoxy-1-methyl-ethoxy | 1-methyl-1H-pyrazol-3-yl | 27 | [1] |

| YH-GKA | Phenylethyl | (Varies) | (Varies) | 70 | [24] |

| Compound 6g | (1S)-2-hydroxy-1-methylethoxy | 4-(methylsulfonyl)phenoxy | 1,3-thiazol-2-yl | Potent | [17] |

| Compound 5 | (Varies) | (Varies) | thiazol-2-yl | 28.3 | |

| Compound 16b | (Varies) | (Varies) | thiazol-2-yl | 44.8 | [16] |

Synthesis and Characterization of a Novel Benzamide GKA

To provide a practical understanding of the development process, this section outlines a representative synthetic route and characterization protocol for a novel benzamide GKA.

Experimental Protocol: Synthesis of a 3,5-disubstituted N-thiazol-2-ylbenzamide

Objective: To synthesize a potent benzamide GKA via a convergent synthetic strategy.

Materials:

-

3,5-dihydroxybenzoic acid

-

Appropriate electrophiles for ether synthesis

-

Thionyl chloride

-

2-aminothiazole

-

Anhydrous solvents (DMF, THF)

-

Standard laboratory glassware and purification equipment (chromatography)

Procedure:

-

Step 1: Double Etherification of 3,5-dihydroxybenzoic acid.

-

Dissolve 3,5-dihydroxybenzoic acid in anhydrous DMF.

-

Add a suitable base (e.g., K2CO3) and the desired electrophiles (e.g., alkyl halides) to introduce the R1 and R2 side chains.

-

Heat the reaction mixture and monitor for completion by TLC.

-

Upon completion, perform an aqueous workup and purify the resulting di-substituted benzoic acid by column chromatography.

-

-

Step 2: Formation of the Benzoyl Chloride.

-

Reflux the purified benzoic acid derivative from Step 1 with an excess of thionyl chloride to form the corresponding benzoyl chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

-

Step 3: Amide Coupling with 2-aminothiazole.

-

Dissolve the benzoyl chloride from Step 2 in an anhydrous aprotic solvent (e.g., THF).

-

Add 2-aminothiazole and a non-nucleophilic base (e.g., pyridine or triethylamine) to the solution.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup and purify the final benzamide GKA product by column chromatography or recrystallization.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compound.

-

Mass Spectrometry (MS): To determine the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Caption: General synthetic workflow for a benzamide GKA.

In Vitro Evaluation of Benzamide GKAs

A robust in vitro testing cascade is essential to characterize the potency, selectivity, and mechanism of action of newly synthesized benzamide GKAs.

Experimental Protocol: Glucokinase Activation Assay

Objective: To determine the EC50 (half-maximal effective concentration) of a benzamide GKA.

Principle: This assay measures the rate of glucose phosphorylation by recombinant human glucokinase. The production of glucose-6-phosphate is coupled to a secondary enzymatic reaction that generates a detectable signal (e.g., NADPH formation measured by absorbance at 340 nm).

Materials:

-

Recombinant human glucokinase

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

ATP

-

NADP+

-

Glucose

-

Assay buffer (e.g., HEPES buffer with MgCl₂, KCl, and DTT)

-

Test compound (benzamide GKA) dissolved in DMSO

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO and then dilute into the assay buffer.

-

In a 96-well plate, add the following components in order:

-

Assay buffer

-

Test compound or vehicle (DMSO)

-

A mixture of ATP, NADP+, and G6PDH

-

Recombinant glucokinase

-

-

Initiate the reaction by adding glucose.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes) to determine the reaction rate.

-

Calculate the percentage of GK activation relative to the vehicle control for each compound concentration.

-

Plot the percentage of activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cellular Assays

To assess the functional consequences of GK activation in a more physiological context, cell-based assays are employed. These include:

-

Glucose uptake assays in hepatocytes: To measure the effect of the GKA on glucose uptake in liver cells.[1]

-

Glucose-stimulated insulin secretion (GSIS) assays in pancreatic β-cell lines or primary islets: To evaluate the compound's ability to enhance insulin secretion in response to glucose.[25]

Preclinical and Clinical Landscape

Numerous benzamide GKAs have progressed into preclinical and clinical development.[6] While some early candidates were discontinued due to adverse effects, the field has seen a resurgence with the development of new-generation GKAs with improved safety profiles.[11][26]

Dorzagliatin , a dual-acting GKA, has successfully completed Phase III trials and has shown promising results in improving glycemic control and β-cell function.[11][26] TTP399 , a hepato-selective GKA, has also demonstrated clinically significant outcomes with a favorable safety profile, particularly a reduced risk of hypoglycemia.[11]

These recent successes highlight the therapeutic potential of the GKA class and underscore the importance of continued research and development in this area.[27]

Key Challenges and Future Directions

Despite the recent progress, several challenges remain in the development of GKAs. These include:

-

Hypoglycemia Risk: While newer generation GKAs have a better safety profile, the risk of hypoglycemia, especially with dual-acting agents, needs to be carefully managed.[12][28]

-

Durability of Effect: Ensuring a sustained glucose-lowering effect over the long term is crucial for the clinical success of GKAs.[11][12]

-

Lipid Profile: Some earlier GKAs were associated with elevations in triglycerides, a concern that needs to be monitored with newer compounds.[12]

Future research will likely focus on:

-

Developing tissue-selective GKAs: To target either the liver or the pancreas specifically, potentially minimizing off-target effects.

-

Investigating combination therapies: Combining GKAs with other anti-diabetic agents could provide synergistic effects and a more comprehensive approach to T2DM management.

-

Identifying biomarkers: To predict which patients are most likely to respond to GKA therapy.

Conclusion

Benzamide derivatives represent a highly promising and actively investigated class of glucokinase activators for the treatment of Type 2 Diabetes. Their allosteric mechanism of action, coupled with the potential for dual-organ effects, offers a unique and powerful approach to restoring glucose homeostasis. Through continued innovation in medicinal chemistry, a deeper understanding of the structure-activity relationships, and rigorous preclinical and clinical evaluation, benzamide GKAs have the potential to become a valuable addition to the therapeutic arsenal for managing T2DM.

References

-

New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. (2024). MDPI. Retrieved from [Link]

-

Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM. (2015). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

What are the preclinical assets being developed for glucokinase? (2025). Patsnap Synapse. Retrieved from [Link]

-

Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis. (2023). Frontiers in Endocrinology. Retrieved from [Link]

-

Identification of novel and potent 2-amino benzamide derivatives as allosteric glucokinase activators. (2009). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Recent clinical advances of glucokinase activators in the treatment of diabetes mellitus type 2. (2021). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

-

What are glucokinase activators and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

-

Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose. (2013). Biochemistry. Retrieved from [Link]

-

Targeting Hepatic Glucokinase in Type 2 Diabetes: Weighing the Benefits and Risks. (2009). Diabetes. Retrieved from [Link]

-

The Network of Glucokinase-Expressing Cells in Glucose Homeostasis and the Potential of Glucokinase Activators for Diabetes Therapy. (2006). Diabetes. Retrieved from [Link]

-

Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. (2012). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments. (2021). Diabetes Therapy. Retrieved from [Link]

-

Identification of YH-GKA, a novel benzamide glucokinase activator as therapeutic candidate for type 2 diabetes mellitus. (2012). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Glucokinase, glucose homeostasis, and diabetes mellitus. (2005). Current Diabetes Reports. Retrieved from [Link]

-

Chapter 4: Glucokinase Activators in Development. (2013). Progress in Medicinal Chemistry. Retrieved from [Link]

-

Insights to the emerging potential of glucokinase activators as antidiabetic agent. (2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Efficacy and safety of glucokinase activators for type 2 diabetes mellitus therapy: a meta-analysis of double-blind. (2020). European Review for Medical and Pharmacological Sciences. Retrieved from [Link]

-

Synthesis, Docking and Antidiabetic Activity of Some Newer Benzamide Derivatives as Potential Glucokinase Activators. (2018). Letters in Drug Design & Discovery. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokin. (2025). Letters in Applied NanoBioScience. Retrieved from [Link]

-

Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments. (2021). SciSpace. Retrieved from [Link]

-

Cell-specific Roles of Glucokinase in Glucose Homeostasis. (2001). Endocrine Reviews. Retrieved from [Link]

-

The effects and safety of activators of glucokinase versus placebo in patients with type 2 diabetes mellitus. (2018). Journal of Clinical Pharmacy and Therapeutics. Retrieved from [Link]

-

Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. (2009). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. (2021). African Journal of Pharmacy and Pharmacology. Retrieved from [Link]

-

Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose. (2013). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Discovery of a novel phenylethyl benzamide glucokinase activator for the treatment of type 2 diabetes mellitus. (2013). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Glucokinase and glucokinase activator. (2023). Life Metabolism. Retrieved from [Link]

-

Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. (2022). Letters in Drug Design & Discovery. Retrieved from [Link]

-

Dual allosteric activation mechanisms in monomeric human glucokinase. (2016). PNAS. Retrieved from [Link]

-

Recent Updates on Glucokinase Activators for the Treatment of Type 2 Diabetes Mellitus. (2014). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). Journal of Molecular Graphics and Modelling. Retrieved from [Link]

-

Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose. (2013). ACS Publications. Retrieved from [Link]

-

Synthesis, Docking and Antidiabetic Activity of Some Newer Benzamide Derivatives as Potential Glucokinase Activators. (2018). ResearchGate. Retrieved from [Link]

-

New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. (2023). Preprints.org. Retrieved from [Link]

-

Tolerability, pharmacokinetics, and pharmacodynamics of the glucokinase activator AZD1656, after single ascending doses in healthy subjects during euglycemic clamp. (2012). Clinical Pharmacology in Drug Development. Retrieved from [Link]

-

Discovery, Structure−Activity Relationships, Pharmacokinetics, and Efficacy of Glucokinase Activator (2R)-3-Cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide (RO0281675). (2010). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. (2012). Semantic Scholar. Retrieved from [Link]

Sources

- 1. Design and Synthesis of Acetylenyl Benzamide Derivatives as Novel Glucokinase Activators for the Treatment of T2DM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 3. endocrine.org [endocrine.org]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. docserver.ingentaconnect.com [docserver.ingentaconnect.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Glucokinase, glucose homeostasis, and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nanobioletters.com [nanobioletters.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of novel and potent 2-amino benzamide derivatives as allosteric glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. eurekaselect.com [eurekaselect.com]

- 24. Discovery of a novel phenylethyl benzamide glucokinase activator for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. What are the preclinical assets being developed for glucokinase? [synapse.patsnap.com]

- 26. preprints.org [preprints.org]

- 27. academic.oup.com [academic.oup.com]

- 28. europeanreview.org [europeanreview.org]

The 3-Sulfamoylbenzamide Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

Executive Summary

The 3-sulfamoylbenzamide core is a highly versatile and privileged pharmacophore in medicinal chemistry. Originally recognized for its profound efficacy in targeting metalloenzymes—specifically Carbonic Anhydrase (CA) isoforms—this scaffold has recently undergone a renaissance. Advanced structure-activity relationship (SAR) campaigns have repurposed the 3-sulfamoylbenzamide backbone to target membrane ion channels, most notably the Renal Outer Medullary Potassium (ROMK/Kir1.1) channel, as well as emerging oncology targets like Focal Adhesion Kinase (FAK) and Histone Deacetylase 8 (HDAC8).

This technical guide synthesizes the SAR logic, mechanistic pathways, and self-validating experimental protocols required to optimize 3-sulfamoylbenzamide derivatives across their two primary target classes: Carbonic Anhydrases and ROMK channels.

Carbonic Anhydrase Inhibition: The Zinc-Binding Paradigm

Mechanistic SAR Logic

Carbonic anhydrases (CAs) catalyze the reversible hydration of carbon dioxide. The 3-sulfamoylbenzamide scaffold is a classical CA inhibitor (CAI) because the primary sulfonamide group acts as a potent Zinc-Binding Group (ZBG)[1].

The SAR for CA inhibition relies on three critical vectors:

-

Primary Sulfonamide Deprotonation: The sulfonamide nitrogen must deprotonate to form an anion that coordinates directly with the active-site Zn(II) ion, displacing the catalytic water molecule[2].

-

C4-Substitution: Halogenation (e.g., -F, -Cl) at the C4 position of the benzamide ring significantly enhances potency. The electron-withdrawing nature of the halogen increases the acidity of the sulfonamide, facilitating deprotonation at physiological pH, while also providing favorable steric interactions within the hydrophobic pocket of the active site[1].

-

The "Tail" Approach: To achieve selectivity among the 15 human CA isoforms (e.g., targeting tumor-associated CA IX over off-target cytosolic CA I/II), researchers utilize "click-tailing." By attaching bulky 1,2,3-triazole moieties via the benzamide linker, the molecule extends into the highly variable outer rim of the CA active site, establishing isoform-specific hydrogen bonds and van der Waals interactions[1].

Mechanistic SAR of 3-sulfamoylbenzamides in Carbonic Anhydrase inhibition.

Protocol: Self-Validating Stopped-Flow CO2 Hydration Assay

Because CA is one of the fastest known enzymes (

Objective: Determine the inhibition constant (

-

System Calibration & Baseline: Prepare a buffer of 10 mM HEPES (pH 7.5) containing 0.2 mM Phenol Red indicator and 0.1 M Na2SO4 (to maintain constant ionic strength). Run an uncatalyzed CO2 hydration blank to establish the background acidification rate.

-

Enzyme-Inhibitor Pre-incubation: Incubate 10 nM of recombinant hCA (I, II, IX, or XII) with varying concentrations of the 3-sulfamoylbenzamide derivative (0.1 nM to 10 µM) in the indicator buffer for 15 minutes at 20°C. Causality: Sulfonamide binding to the Zn(II) ion is a relatively slow process; pre-incubation ensures thermodynamic equilibrium.

-

Rapid Mixing: Using the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution 1:1 with CO2-saturated ultrapure water (approx. 15 mM CO2).

-

Kinetic Measurement: Monitor the decrease in absorbance at 556 nm (the isosbestic point of Phenol Red) over a 10-second window. The color shift correlates directly with the release of protons during CO2 hydration.

-

Validation & Calculation: Extract the initial velocity from the linear portion of the absorbance decay curve (first 5-10% of the reaction). Use Acetazolamide as a positive control standard. Calculate the

using the Cheng-Prusoff equation adapted for tight-binding inhibitors.

ROMK (Kir1.1) Channel Blockade: Next-Generation Diuretics

Mechanistic SAR Logic

Beyond metalloenzymes, the 3-sulfamoylbenzamide scaffold has been optimized to block the Renal Outer Medullary Potassium (ROMK) channel. ROMK inhibitors represent a novel class of potassium-sparing diuretics for hypertension and heart failure[4].

The SAR transition from a CA inhibitor to a ROMK inhibitor requires abolishing metal coordination and optimizing the molecule for pore-blockade within the inward-rectifier K+ channel[5].

-

Core Modification: High-throughput screening (HTS) hits containing the 3-sulfamoylbenzamide core often suffer from high human liver microsomal (HLM) clearance and off-target hERG channel affinity[5]. Modifying the core to include spirocyclic elements (e.g., spiropyrrolidinones) decreases lipophilicity and improves metabolic stability[4].

-

Right-Side Pharmacophore Optimization: To selectively target ROMK over the structurally similar hERG channel (a critical cardiovascular liability), the right-hand amide tail is substituted with specific heterocycles. Scans revealing 3-methyl-1,2,4-oxadiazoles, 2-methoxypyrimidines, or 2-methyl-2H-1,2,3-triazoles significantly boost ROMK potency while driving hERG affinity to

[5][6].

Optimization workflow of 3-sulfamoylbenzamide ROMK inhibitors from HTS to lead.

Protocol: Orthogonal Thallium Flux and Patch-Clamp Workflows

To validate ROMK inhibitors, a two-tiered self-validating system is required: a high-throughput surrogate assay followed by gold-standard electrophysiology[5].

Phase 1: Thallium (Tl+) Flux Assay (High-Throughput Screen) Causality: Thallium ions permeate K+ channels. When Tl+ enters the cell, it binds to a pre-loaded fluorogenic dye, providing a rapid, non-electrophysiological readout of channel conductance.

-

Plate HEK-293 cells stably expressing human ROMK (Kir1.1b) in 384-well plates.

-

Load cells with a Thallium-sensitive fluorescent dye (e.g., FluxOR) for 60 minutes.

-

Wash and incubate cells with the 3-sulfamoylbenzamide test compounds (serial dilutions) for 30 minutes.

-

Inject a stimulus buffer containing

and -

Measure fluorescence kinetics (Ex/Em: 490/525 nm) for 120 seconds. Calculate the

based on the initial slope of Tl+ uptake.

Phase 2: Whole-Cell Patch-Clamp & hERG Counter-Screen (Validation) Causality: Tl+ flux can yield false positives via dye interference or off-target membrane depolarization. Patch-clamp directly measures the ionic current, validating true pore blockade.

-

Perform whole-cell voltage-clamp recordings on the ROMK-expressing HEK-293 cells. Step the membrane potential from -80 mV to +40 mV to observe the inwardly rectifying K+ current.

-

Perfuse the optimized candidate (e.g., MK-8153) and measure the steady-state current reduction to derive the true electrophysiological

. -

Self-Validation: Conduct a parallel counter-screen using HEK-293 cells expressing Kv11.1 (hERG). Use Dofetilide displacement as the assay control to ensure the compound's hERG

is

Emerging Targets: Oncology Applications

The 3-sulfamoylbenzamide scaffold is increasingly utilized in molecular hybridization strategies for oncology. For example, fusing the scaffold with 2,4-diarylaminopyrimidines yields potent Focal Adhesion Kinase (FAK) inhibitors capable of suppressing tumor migration and inducing apoptosis via ROS elevation[8]. Similarly, modifying the benzamide to an N-hydroxybenzamide converts the scaffold into a highly selective Histone Deacetylase 8 (HDAC8) inhibitor, showing selective cytotoxicity in T-cell leukemia models[9].

Quantitative SAR Summary

The following table synthesizes the structure-activity relationship data across different targets, highlighting how specific structural modifications to the 3-sulfamoylbenzamide core dictate target selectivity and potency[1][3][7][10].

| Compound / Derivative | Primary Target | Potency ( | hERG Affinity / Off-Target | Key Structural Feature |

| Indapamide | CA VII / CA XII | N/A | 4-chloro substitution, indoline ring | |

| Compound 6n | hCA II / hCA IX | N/A | 4-fluoro, 1,2,3-triazole click-tail | |

| PF-06807656 | ROMK (Kir1.1) | 2-methyl-2H-1,2,3-triazole right-side | ||

| MK-8153 | ROMK (Kir1.1) | Spiropyrrolidinone core, pyridazinone |

References

-

Discovery of MK-8153, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic. Journal of Medicinal Chemistry.[Link]

-

Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Discovery and in Vitro Optimization of 3-Sulfamoylbenzamides as ROMK Inhibitors. ACS Medicinal Chemistry Letters.[Link]

-

Molecular hybridization-driven FAK inhibitors: N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamide derivatives with improved antitumor potency. European Journal of Medicinal Chemistry.[Link]

-

Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors. European Journal of Medicinal Chemistry.[Link]

-

BindingDB BDBM25901 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide. BindingDB.[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. EP3085368A1 - Sulfamoylbenzamide derivatives as antiviral agents against hbv infection - Google Patents [patents.google.com]

- 3. BindingDB BDBM25901 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide::Indaflex::Indapamide::Indapamide (2)::Lozol::Noranat [bindingdb.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and in Vitro Optimization of 3-Sulfamoylbenzamides as ROMK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Sulfamoylbenzamide | High-Purity CA Inhibitor [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Molecular hybridization-driven FAK inhibitors: N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamide derivatives with improved antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of meta-sulfamoyl N-hydroxybenzamides as HDAC8 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Application Note and Synthesis Protocol for N-tert-butyl-3-(butylsulfamoyl)benzamide

Abstract

This document provides a comprehensive, in-depth technical guide for the synthesis of N-tert-butyl-3-(butylsulfamoyl)benzamide, a compound of interest in medicinal chemistry and drug development. The protocol herein is presented as a two-step synthetic sequence, commencing with the formation of a key intermediate, 3-(butylsulfamoyl)benzoic acid, followed by an amide coupling reaction to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. The causality behind experimental choices, self-validating system protocols, and authoritative references are integrated to ensure scientific integrity and reproducibility.

Introduction and Significance

Substituted benzamides are a critical class of compounds in pharmaceutical sciences, with derivatives demonstrating a wide array of biological activities.[1] The specific structural motifs of a sulfamoyl group and a tert-butyl amide on a central benzene ring, as seen in N-tert-butyl-3-(butylsulfamoyl)benzamide, are often explored to modulate pharmacokinetic and pharmacodynamic properties. The butylsulfamoyl group can influence solubility and protein binding, while the N-tert-butyl group can provide steric hindrance, potentially increasing metabolic stability.[2]

This protocol details a reliable and scalable two-step synthesis for N-tert-butyl-3-(butylsulfamoyl)benzamide. The synthesis strategy involves:

-

Sulfonamide Formation: Reaction of 3-(chlorosulfonyl)benzoic acid with n-butylamine to form the stable intermediate, 3-(butylsulfamoyl)benzoic acid.

-

Amide Coupling: Subsequent coupling of the intermediate carboxylic acid with tert-butylamine using a carbodiimide coupling agent to form the target benzamide.[3]

This document provides detailed, step-by-step instructions, including reagent quantities, reaction conditions, purification methods, and characterization data.

Synthesis Pathway Overview

The synthesis of N-tert-butyl-3-(butylsulfamoyl)benzamide is achieved through a linear sequence starting from the commercially available 3-(chlorosulfonyl)benzoic acid.

Caption: Synthetic workflow for N-tert-butyl-3-(butylsulfamoyl)benzamide.

Experimental Protocols

Materials and Equipment

| Reagent/Material | Grade | Supplier Recommendation |

| 3-(Chlorosulfonyl)benzoic acid | ≥97% | Sigma-Aldrich, PureSynth |

| n-Butylamine | ≥99% | Acros Organics, Alfa Aesar |

| tert-Butylamine | ≥99% | TCI America, Sigma-Aldrich |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | ≥98% | Chem-Impex, Oakwood Chemical |

| Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | BroadPharm, Combi-Blocks |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich, Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | J.T.Baker, EMD Millipore |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics, Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific, VWR |

| Hexanes | ACS Grade | Pharmco-Aaper, VWR |

| Hydrochloric Acid (HCl) | 1 M and 2 M aq. | Standard lab supplier |

| Sodium Bicarbonate (NaHCO₃) | Saturated aq. | Standard lab supplier |

| Brine | Saturated aq. NaCl | Standard lab supplier |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | Standard lab supplier |

Equipment: Standard laboratory glassware, magnetic stirrer with heating plate, ice bath, rotary evaporator, vacuum pump, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), and a flash chromatography system.

Step 1: Synthesis of 3-(Butylsulfamoyl)benzoic Acid

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by n-butylamine. Pyridine is used as a base to neutralize the HCl generated during the reaction.

Caption: Experimental workflow for the synthesis of 3-(butylsulfamoyl)benzoic acid.

Procedure:

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 3-(chlorosulfonyl)benzoic acid (5.0 g, 22.66 mmol, 1.0 eq) in 100 mL of anhydrous dichloromethane (DCM).[4][5]

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Reagent Addition: To the cooled solution, add pyridine (2.7 mL, 33.99 mmol, 1.5 eq) followed by the dropwise addition of n-butylamine (2.7 mL, 27.19 mmol, 1.2 eq) over 15 minutes. Maintain the internal temperature below 5 °C during the addition.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid) until the starting material is consumed.

-

Work-up: Upon completion, cool the mixture in an ice bath and acidify to pH 1-2 by adding 1 M HCl (approx. 50 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure 3-(butylsulfamoyl)benzoic acid.

| Parameter | Value |

| Starting Material | 5.0 g (22.66 mmol) |

| n-Butylamine | 2.7 mL (27.19 mmol) |

| Pyridine | 2.7 mL (33.99 mmol) |

| Solvent (DCM) | 100 mL |

| Reaction Time | 12-16 hours |

| Temperature | 0 °C to Room Temperature |

| Expected Yield | 80-90% |

| Appearance | White to off-white solid |

Step 2: Synthesis of N-tert-butyl-3-(butylsulfamoyl)benzamide

This step utilizes a standard peptide coupling reaction. EDC, in combination with HOBt, activates the carboxylic acid of the intermediate, allowing for nucleophilic attack by tert-butylamine to form the final amide product.[1][3]

Procedure:

-

Reaction Setup: To a 100 mL round-bottomed flask, add 3-(butylsulfamoyl)benzoic acid (3.0 g, 11.06 mmol, 1.0 eq), EDC (2.54 g, 13.27 mmol, 1.2 eq), and HOBt (1.79 g, 13.27 mmol, 1.2 eq).

-

Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) and stir the mixture at room temperature until all solids dissolve.

-

Amine Addition: Add tert-butylamine (1.4 mL, 13.27 mmol, 1.2 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 18-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, pour the mixture into 200 mL of cold water. A precipitate may form. Stir for 30 minutes.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).[1] This washing sequence removes unreacted starting materials, coupling agents, and DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) or by recrystallization to yield N-tert-butyl-3-(butylsulfamoyl)benzamide as a solid.

| Parameter | Value |

| Starting Material | 3.0 g (11.06 mmol) |

| tert-Butylamine | 1.4 mL (13.27 mmol) |

| EDC | 2.54 g (13.27 mmol) |

| HOBt | 1.79 g (13.27 mmol) |

| Solvent (DMF) | 40 mL |

| Reaction Time | 18-24 hours |

| Temperature | Room Temperature |

| Expected Yield | 70-85% |

| Appearance | White solid |

Safety and Handling

-

3-(Chlorosulfonyl)benzoic acid: Corrosive. Causes severe skin burns and eye damage.[5] Reacts with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Amines (n-butylamine, tert-butylamine): Flammable liquids and vapors. Toxic if inhaled and corrosive. Handle in a well-ventilated fume hood.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-

EDC and HOBt: Can be sensitizers. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents (DCM, DMF, EtOAc): Volatile and potentially harmful. Use in a fume hood and minimize inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques. Expected data based on similar structures are provided below.

-

¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons, the tert-butyl group (singlet, ~1.4-1.5 ppm), the butyl chain protons, and the two NH protons (broad singlets).

-

¹³C NMR (100 MHz, CDCl₃): Resonances for the aromatic carbons, the two carbonyl carbons (amide and carboxylic acid), the quaternary carbon of the tert-butyl group, and the carbons of the butyl chain.

-

Mass Spectrometry (ESI-MS): Calculation of the exact mass and observation of the [M+H]⁺ or [M+Na]⁺ ion.

-

Melting Point: A sharp melting point range is indicative of high purity.

References

-

Chegg.com. (2016, March 30). In one possible mechanism, benzamide is formed as. Retrieved from [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

- Google Patents. (2020). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.

-

Ashraf, M., et al. (2022). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. Retrieved from [Link]

-

PureSynth. 3-(Chlorosulfonyl)Benzoic Acid 97%. Retrieved from [Link]

-

Royal Society of Chemistry. Supplementary Information for - Rsc.org. Retrieved from [Link]

- Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

-

Organic Syntheses. (2025, October 28). Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. Retrieved from [Link]

- Google Patents. (2012). CN101880249B - Process method for synthetizing tert-butyl sulfinamide.

-

ResearchGate. (n.d.). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Retrieved from [Link]

-

ResearchGate. (2016, February 25). An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition. Retrieved from [Link]

-

Hypha Discovery Blogs. (2022, May 19). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure-synth.com [pure-synth.com]

- 5. 3-(氯磺酰基)苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

N-tert-butyl-3-(butylsulfamoyl)benzamide in vitro assay protocols

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro characterization of N-tert-butyl-3-(butylsulfamoyl)benzamide. Given its structural motifs, this compound is hypothesized to be an inhibitor of IκB Kinase β (IKKβ), a critical enzyme in the NF-κB signaling pathway. This document outlines a tiered, logical progression of assays, from direct biochemical measurements to cell-based functional readouts, designed to rigorously evaluate this hypothesis.

The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible data.

The NF-κB Signaling Pathway: A Key Therapeutic Target

The Nuclear Factor kappa-B (NF-κB) signaling pathway is a cornerstone of cellular responses to stimuli such as pro-inflammatory cytokines, pathogens, and cellular stress.[1] It plays a pivotal role in regulating inflammation, immune responses, cell proliferation, and survival.[1][2] The canonical pathway, the most common route for NF-κB activation, is critically dependent on the IκB Kinase (IKK) complex. This complex comprises two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO.[3][4] Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1), the IKK complex becomes activated.[5][6] IKKβ, the dominant catalytic subunit in this pathway, then phosphorylates the inhibitory protein IκBα.[2][5][7] This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB (typically p50/p65) dimer to translocate into the nucleus and initiate the transcription of target genes.[3][6][8]

Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory conditions, autoimmune disorders, and various cancers, making IKKβ a highly attractive therapeutic target.[2][7]

Part 1: Biochemical Assays for Direct Target Engagement

Biochemical assays are the foundational step in characterizing a putative inhibitor. They utilize purified, recombinant enzyme and specific substrates to directly measure the compound's effect on kinase activity or binding in a controlled, cell-free environment. This approach is essential for determining intrinsic potency (IC50) and understanding the mechanism of inhibition.[9][10]

Protocol 1.1: IKKβ Kinase Activity Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to IKKβ activity.[5][11] The ADP-Glo™ system provides a robust, high-throughput method for determining enzyme inhibition.[6][12]

Causality and Experimental Rationale:

-

Why ADP-Glo™? This format measures product (ADP) formation, providing a direct readout of enzymatic activity. Its high sensitivity allows for the use of low enzyme concentrations, which is critical for accurately determining the potency of tight-binding inhibitors.[6][12]

-

ATP Concentration: The ATP concentration should be set near its Michaelis-Menten constant (Km) for IKKβ. This ensures the assay is sensitive to ATP-competitive inhibitors, the most common class of kinase inhibitors.

-

Controls: A "no enzyme" blank control establishes the background signal, while a "vehicle" (DMSO) positive control represents 100% enzyme activity. These are crucial for data normalization.[11]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer.

-